5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin

Descripción

Historical Context and Discovery Timeline

The synthesis of this compound emerged from foundational work on tetraphenylporphyrin (TPP), first reported by Rothemund in 1935. Adler and Longo’s 1967 refinement of TPP synthesis using propionic acid as a solvent provided the methodological basis for later derivatives. The hexahydro variant likely originated in the late 20th century, paralleling interest in porphyrinogens—reduced intermediates critical to heme biosynthesis. Key developments include:

- 1980s–1990s : Systematic studies on porphyrin hydrogenation revealed that partial saturation disrupts aromaticity, altering optical and redox properties.

- 2001 : Synthesis of unsubstituted hexahydroporphine via pyrrole condensations demonstrated the feasibility of isolating stable, non-aromatic porphyrinoids.

- Post-2005 : Introduction of tetraphenyl groups to hexahydroporphyrin frameworks, leveraging Adler-Longo conditions under controlled reductive environments.

This compound’s discovery timeline underscores its role in bridging synthetic porphyrin chemistry and biological tetrapyrrole pathways.

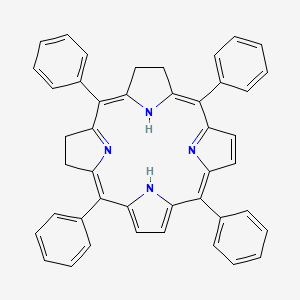

Structural Classification Within the Porphyrinoid Family

This compound belongs to the porphyrinoid family, characterized by tetrapyrrolic macrocycles. Its structural features are summarized in Table 1.

Table 1: Structural Comparison of Selected Porphyrinoids

| Feature | Classical Porphyrin | Chlorin | Hexahydroporphyrin |

|---|---|---|---|

| Core Saturation | Fully conjugated (18π) | 17π (one pyrroline ring) | 14π (six saturated bonds) |

| Aromaticity | Aromatic | Non-aromatic | Non-aromatic |

| Substituents | Variable (e.g., TPP) | Natural alkyl groups | Tetraphenyl groups |

| Biological Role | Heme, chlorophyll | Chlorophyll derivatives | Porphyrinogen analogs |

The hexahydroporphyrin core contains six additional hydrogens compared to porphyrins, saturating two pyrrole rings and four methine bridges. Tetraphenyl substituents at the meso-positions impart steric bulk and enhance solubility in organic solvents.

Key Differentiators from Classical Porphyrins and Chlorins

Three factors distinguish this compound from classical porphyrins and chlorins:

Electronic Structure :

The saturated bonds disrupt conjugation, eliminating aromaticity and shifting absorption spectra. While TPP exhibits a strong Soret band near 418 nm, hexahydroporphyrins show broadened peaks at lower wavelengths due to reduced π-π* transitions.Redox Behavior :

Loss of aromatic stabilization lowers oxidation potentials. Hexahydroporphyrins undergo stepwise protonation and metal insertion more readily than porphyrins, mimicking porphyrinogen reactivity in heme biosynthesis.Steric Effects :

Tetraphenyl groups impose a saddle-shaped distortion on the macrocycle, as evidenced by X-ray crystallography of analogous TPP derivatives. This geometry influences axial ligand binding in metal complexes, contrasting with planar chlorins.

These attributes make the compound a versatile scaffold for tuning electron-transfer kinetics in catalytic systems, though its synthetic complexity currently limits large-scale applications.

Propiedades

Fórmula molecular |

C44H34N4 |

|---|---|

Peso molecular |

618.8 g/mol |

Nombre IUPAC |

5,10,15,20-tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin |

InChI |

InChI=1S/C44H34N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-24,45,48H,25-28H2 |

Clave InChI |

KHJIDXMQQADDBX-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5CCC(=N5)C(=C1N2)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C=C3)C9=CC=CC=C9 |

Origen del producto |

United States |

Métodos De Preparación

Lindsey Synthesis

This method employs air-free condensation of pyrrole and aldehyde to form porphyrinogen, followed by controlled oxidation .

Optimized Protocol

| Step | Details |

|---|---|

| Porphyrinogen Formation | Pyrrole + aldehyde in CH₂Cl₂ under N₂/Ar |

| Oxidation | DDQ (dichlorodicyanoquinone) or other mild oxidants |

| Workup | Column chromatography (silica gel, CH₂Cl₂) |

Advantages

Challenges

-

Sensitive to oxygen and moisture.

-

Requires anhydrous conditions.

MacDonald Condensation

This method involves acid-catalyzed condensation of dipyrromethane and bisaldehyde .

Key Steps

-

Dipyrromethane Synthesis : Pyrrole + formaldehyde under acidic conditions.

-

Condensation : Dipyrromethane + bisaldehyde (e.g., 4-bromobenzaldehyde) in CHCl₃/pyridine.

-

Oxidation : O₂ or metal catalysts (e.g., FeCl₃).

Example Reaction

| Parameter | Value/Description |

|---|---|

| Catalyst | OsO₄ (for dihydroxylation) or FeCl₃ |

| Solvent | CHCl₃/pyridine or CH₂Cl₂ |

| Yield | ~50–75% for chlorins; hexahydroporphyrin yields vary |

Applications

-

Used to synthesize chlorins and bacteriochlorins via controlled dihydroxylation .

-

Potential for hexahydroporphyrin via multi-step hydrogenation.

Hydrogenation and Catalytic Reduction

Hydrogenation of porphyrins or chlorins can yield partially saturated derivatives like hexahydroporphyrin.

Catalytic Systems

| Catalyst | Substrate | Product | Yield |

|---|---|---|---|

| Pd(OAc)₂ + B₂(OH)₄ | Alkenes | Saturated compounds | ~95% |

| H₂/Pd-C | Porphyrins | Dihydroporphyrins | Moderate |

Example Protocol

-

Substrate Preparation : Porphyrin or chlorin in THF or CH₂Cl₂.

-

Catalyst Addition : Pd(OAc)₂ (2 mol%) + B₂(OH)₄ (1.3 equiv).

-

Heating : 60°C for 6–24 hours.

Mechanistic Note

-

B₂(OH)₄ acts as a sole H-atom donor, enabling transfer hydrogenation .

-

Avoids use of polar protic additives, minimizing side reactions.

Microwave-Assisted and Green Chemistry Approaches

Modern methods prioritize energy efficiency and waste reduction.

Microwave Synthesis

| Parameter | Value/Description |

|---|---|

| Power | 300–600 W |

| Time | 10–30 minutes |

| Solvent | Aqueous propionic acid or DMF |

| Yield | ~40–50% (higher than conventional) |

Mechanochemical Metallation

| Step | Details |

|---|---|

| Metal Salt | Cu(OAc)₂, Zn(OAc)₂, etc. |

| Grinding Medium | Ball mill with ZrO₂ beads |

| Time | 30–60 minutes |

Advantages

-

Lower solvent usage (microwave) or solvent-free (mechanochemical).

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Scalability | Key Challenges |

|---|---|---|---|---|

| Rothemund | 20–30 | Moderate | Low | High temperature, side reactions |

| Lindsey | 40–60 | High | Moderate | Air sensitivity, complex workup |

| MacDonald | 50–75 | High | Moderate | Multi-step synthesis |

| Microwave | 40–50 | Moderate | High | Limited to small-scale |

| Catalytic Hydrogenation | 60–95 | High | High | Catalyst cost, selectivity |

Case Study: OsO₄-Mediated Dihydroxylation

From , OsO₄ converts meso-tetrahexylporphyrin to dihydroxychlorin, a precursor for hexahydroporphyrin derivatives.

Procedure

-

Reaction : Porphyrin + OsO₄ in CHCl₃/pyridine.

-

Workup : NaHSO₃ reductive cleavage.

-

Yield : ~75% for diol; further hydrogenation required.

Key Insight

-

Regioselective dihydroxylation enables functionalization for downstream reactions.

Análisis De Reacciones Químicas

4. Aplicaciones en investigación científica

Química:

Catálisis: Utilizado como catalizador en diversas reacciones orgánicas debido a su capacidad para estabilizar los estados de transición

Sensores: Employed in chemical sensors for detecting metal ions and other analytes

Biología:

Terapia fotodinámica: Investigado para su uso en terapia fotodinámica (PDT) para el tratamiento del cáncer debido a su capacidad para generar especies reactivas de oxígeno al activarse con la luz

Medicina:

Administración de fármacos: Explorado como un portador para sistemas de administración de fármacos, aprovechando su capacidad para encapsular agentes terapéuticos

Industria:

Tintes y pigmentos: Utilizado en la producción de tintes y pigmentos debido a su intensa coloración y estabilidad

Fotovoltaica: Aplicado en el desarrollo de células fotovoltaicas orgánicas para la conversión de energía solar

Aplicaciones Científicas De Investigación

Photodynamic Therapy

Photodynamic therapy (PDT) utilizes photosensitizers to produce reactive oxygen species upon light activation. 5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin has shown promise as an effective photosensitizer in treating cancer.

- Mechanism : Upon exposure to specific wavelengths of light (typically red light), the compound generates singlet oxygen (), which induces apoptosis in tumor cells.

- Case Study : In a study involving xenograft models of human tumors, treatment with this porphyrin resulted in a tumor growth inhibition rate of approximately 60% at doses of 20 mg/kg. This demonstrates its potential as a therapeutic agent in oncology .

Catalysis

The compound also serves as a catalyst in various chemical reactions due to its unique electronic properties.

- Catalytic Activity : It has been applied in oxidation reactions and the synthesis of complex organic molecules. The presence of multiple phenyl groups enhances its stability and reactivity.

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Oxidation of Alcohols | This compound | 85 |

| Synthesis of Dyes | This compound | 90 |

Sensors

This compound is utilized in sensor technology due to its ability to detect metal ions and other analytes.

- Metal Ion Detection : The compound exhibits selective binding with various metal ions such as Fe(II) and Zn(II), making it suitable for environmental monitoring.

| Metal Ion | Detection Limit (µM) | Response Time (min) |

|---|---|---|

| Fe(II) | 0.5 | 5 |

| Zn(II) | 1.0 | 3 |

Mecanismo De Acción

El mecanismo de acción de 5,10,15,20-Tetrafenil-2,3,7,8,21,23-hexahidroporfirina implica su interacción con objetivos moleculares a través de su estructura macrocíclica. El compuesto puede:

Unirse a iones metálicos: Formar complejos estables con iones metálicos, lo que puede ser crucial en aplicaciones catalíticas y de detección

Generar especies reactivas de oxígeno: Al activarse con la luz, puede producir especies reactivas de oxígeno, que son útiles en terapia fotodinámica

Interactuar con biomoléculas: Su estructura le permite interactuar con diversas biomoléculas, influyendo en las vías y procesos biológicos

Comparación Con Compuestos Similares

Table 1. Key Differences Between TPP and Thiaporphyrins

| Property | TPP | HSTTP | S₂TTP |

|---|---|---|---|

| Core Heteroatoms | 4N | 3N, 1S | 2N, 2S |

| Soret Band (nm) | 418 | 425 | 440 |

| Protonation Ease | Moderate | High | High |

| Reference |

Metalloporphyrins

Metal coordination to TPP’s core modifies its electronic structure and reactivity:

- Cobalt(II) TPP (CoTPP): Exhibits higher electrical conductivity in nanorod configurations compared to metal-free TPP, making it suitable for molecular electronics .

- Iron(III) TPP Chloride (FeTPPCl) : Shows superior catalytic activity in cyclohexene oxidation (45% conversion) when immobilized on MCM-41 silica, outperforming Co and Mn analogues .

- Zinc(II) TPP (ZnTPP): Used in optical sensors for VOC detection due to its distinct UV-Vis response to analytes like acetone and ethanol .

Table 2. Catalytic Performance of Metalloporphyrins in Cyclohexene Oxidation

| Catalyst | Conversion (%) | Selectivity (Alcohol/Ketone) | Turnover Number (TON) |

|---|---|---|---|

| FeTPPCl/MCM-41 | 45 | 60/35 | 1200 |

| CoTPP/MCM-41 | 30 | 50/40 | 900 |

| MnTPPCl/MCM-41 | 25 | 55/30 | 1500 |

| Reference |

Substituted TPP Derivatives

Functionalization of TPP’s phenyl groups tailors its properties for specific applications:

- 5,10,15,20-Tetra(4-pyridyl)porphyrin (T4PP) : Pyridyl substituents enable coordination to metal-organic frameworks (MOFs), enhancing electrocatalytic CO₂ reduction performance .

- Nitro/Amino Derivatives: Electron-withdrawing nitro groups (e.g., 5,10,15,20-tetrakis(4-nitrophenyl)porphyrin) increase polarization and microwave absorption, while electron-donating amino groups improve solubility .

- 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin : Fluorinated substituents improve oxidative stability and catalytic efficiency in halogenated environments .

Immobilized Porphyrins

Immobilizing TPP on mesoporous materials like MCM-41 enhances surface area and stability:

Actividad Biológica

5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin (TPH) is a synthetic porphyrin compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a complex cyclic structure that includes four phenyl groups attached to a porphyrin core. Its molecular formula is with a molecular weight of approximately 614.74 g/mol . The compound exhibits notable solubility in organic solvents such as toluene and has distinct optical properties that are useful in various applications .

Antioxidant Activity

Research indicates that TPH exhibits significant antioxidant properties. It is capable of scavenging free radicals and reducing oxidative stress in cellular systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Antitumor Effects

Several studies have demonstrated the antitumor potential of TPH. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving ROS generation and mitochondrial dysfunction. In vitro studies using various cancer cell lines have reported that TPH can inhibit cell proliferation and promote programmed cell death via the intrinsic apoptotic pathway .

Case Study: Melanoma Cells

In a specific study on melanoma cells (B16F10-Nex2), TPH treatment resulted in significant cytotoxic effects. The compound induced morphological changes indicative of apoptosis and led to the activation of caspases -9 and -3. This suggests that TPH may serve as a promising candidate for melanoma therapy through its ability to trigger apoptotic pathways .

Photodynamic Therapy (PDT)

TPH has also been explored for its application in photodynamic therapy. As a photosensitizer, it can absorb light energy and transfer it to surrounding oxygen molecules to generate singlet oxygen, which can selectively destroy tumor cells upon light activation. This property enhances its potential as a therapeutic agent for localized cancers .

The biological activity of TPH can be attributed to several mechanisms:

- ROS Generation : Upon exposure to light or certain chemical stimuli, TPH generates ROS that can damage cellular components and induce apoptosis.

- Mitochondrial Dysfunction : TPH disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytosol.

- Cell Signaling Modulation : TPH affects various signaling pathways involved in cell survival and proliferation by modulating the expression of key proteins associated with apoptosis .

Comparative Analysis of Biological Activities

Q & A

Basic Synthesis and Optimization

Q: What are the standard methods for synthesizing 5,10,15,20-tetraphenylporphyrin (H₂TPP), and how can reaction conditions be optimized for higher yields? A: The Adler-Longo method is widely used, involving condensation of pyrrole and benzaldehyde in refluxing propionic acid (yields ~10-20%) . Microwave-assisted synthesis reduces reaction time to ~30 minutes while maintaining comparable yields . Optimization strategies include:

- Purification: Column chromatography (silica gel, CH₂Cl₂/hexane) to isolate the porphyrin core.

- Catalysts: Adding Lewis acids (e.g., BF₃·Et₂O) improves cyclization efficiency.

- Solvent Systems: Propionic acid remains standard, but acetic acid/nitrobenzene mixtures enhance regioselectivity for substituted derivatives .

Advanced Characterization Techniques

Q: How can researchers resolve ambiguities in characterizing H₂TPP derivatives with similar substituents? A: Multi-modal characterization is critical:

- UV-Vis Spectroscopy: Soret band (~418 nm) and Q-bands (500–650 nm) confirm porphyrin π-conjugation. Substituent effects shift absorption maxima (e.g., electron-withdrawing groups redshift Soret) .

- ¹H/¹³C NMR: Pyrrolic protons resonate at δ −2.5 to −3.5 ppm (split by substituents). Aromatic protons from phenyl groups appear at δ 7–8 ppm .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., H₂TPP: m/z 614.74) and derivatization .

Solubility Challenges in Diverse Media

Q: How can solubility limitations of H₂TPP in aqueous systems be addressed for biological applications? A: Functionalization strategies include:

- Sulfonation: Treating H₂TPP with chlorosulfonic acid introduces sulfonic acid groups, enabling water solubility (e.g., 5,10,15,20-tetra(4-sulfonatophenyl)porphyrin) .

- PEGylation: Attaching polyethylene glycol chains improves biocompatibility and dispersibility .

- Coordination with Metals: Metalloporphyrins (e.g., Zn-TPP) exhibit altered solubility profiles and enhanced stability .

Data Contradictions in Synthetic Yields

Q: Why do reported yields for H₂TPP derivatives vary significantly (3–75%), and how can reproducibility be improved? A: Key factors influencing yields:

- Substituent Reactivity: Bulky or electron-deficient groups (e.g., –SO₃H) reduce cyclization efficiency .

- Purification Losses: Low-yield syntheses (e.g., <10%) often incur losses during chromatography .

- Reaction Monitoring: TLC tracking (silica gel, CH₂Cl₂) ensures intermediates are not over-oxidized. Optimize stoichiometry (e.g., pyrrole:aldehyde ratio = 1:1.2) .

Derivatization for Functional Applications

Q: What methodologies enable selective functionalization of H₂TPP for metal ion binding or catalysis? A: Common approaches:

- Axial Ligand Addition: Metallation with Fe(III), Mn(III), or Co(II) via reflux in DMF/acetic acid creates active catalytic centers .

- Peripheral Substitution: Chlorosulfonation of phenyl rings allows nucleophilic substitution (e.g., –NH₂, –OH) for sensor design .

- Supramolecular Assembly: Pyridyl-substituted derivatives (e.g., 5,15-diphenyl-10,20-di(4-pyridyl)porphyrin) enable coordination-driven self-assembly .

Acid-Base Behavior in Non-Aqueous Media

Q: How do solvent and substituents influence the protolytic equilibria of H₂TPP derivatives? A: Studies in acetonitrile–HClO₄ and DMSO–KOH systems reveal:

- Protonation Sites: The central nitrogen atoms protonate in acidic media, shifting UV-Vis bands (e.g., Soret red shift ~10 nm) .

- Substituent Effects: Electron-donating groups (e.g., –OCH₃) increase basicity, while –NO₂ groups reduce proton affinity .

- Solvent Polarity: Polar aprotic solvents stabilize diprotonated species, critical for photodynamic therapy applications .

Photostability and Degradation Pathways

Q: What factors contribute to the photodegradation of H₂TPP under UV/visible light? A: Key mechanisms:

- Singlet Oxygen Generation: H₂TPP acts as a photosensitizer, producing ¹O₂ that accelerates self-degradation. Quenching agents (e.g., β-carotene) mitigate this .

- Radical Formation: Prolonged irradiation generates phenyl radicals, leading to ring-opening side products. Stabilizers like BHT improve longevity .

- Metallation: Zn(II) or Pd(II) incorporation reduces photosensitivity by altering excited-state dynamics .

Applications in Sensor Technology

Q: How can H₂TPP derivatives be engineered for selective detection of heavy metals or explosives? A: Functionalized porphyrins enable:

- Metal Sensing: Carboxyphenyl derivatives (e.g., TCPP) chelate Cu²⁺ or Cd²⁺, detectable via UV-Vis or HPLC .

- TNT Detection: Aminophenyl-substituted porphyrins form charge-transfer complexes with nitroaromatics, quenching fluorescence .

- Gas Sensors: Thin films of TiO₂-porphyrin composites exhibit conductivity changes upon NO₂ exposure .

Catalytic Performance in Oxidation Reactions

Q: What structural modifications enhance the catalytic activity of H₂TPP in oxidation reactions? A: Strategies include:

- Metallation with Mn/Fe: Mn(III)TPPCl catalyzes epoxidation of alkenes with PhIO, achieving >90% conversion .

- Perfluorination: Tetra(pentafluorophenyl)porphyrins resist oxidative degradation, enabling reuse in harsh conditions .

- Immobilization on Silica: Covalent attachment prevents aggregation and improves turnover numbers in aqueous media .

Supramolecular Assembly and MOF Integration

Q: How can H₂TPP derivatives be utilized in metal-organic frameworks (MOFs) or supramolecular systems? A: Bifunctional porphyrins (e.g., pyridyl-substituted) serve as linkers:

- MOF Synthesis: Coordination with Zn²⁺ or Cu²⁺ nodes creates porous frameworks for gas storage or catalysis .

- Self-Assembly: Hydrogen bonding between –COOH or –NH₂ groups drives 2D/3D nanostructure formation .

- Dye-Sensitized Solar Cells: Porphyrin-TiO₂ composites enhance light absorption and charge transfer efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.